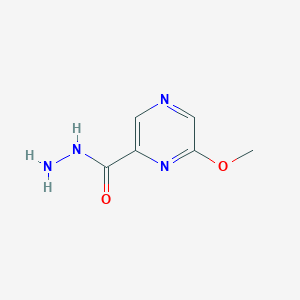

6-Methoxypyrazine-2-carbohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

59484-61-6 |

|---|---|

Molecular Formula |

C6H8N4O2 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

6-methoxypyrazine-2-carbohydrazide |

InChI |

InChI=1S/C6H8N4O2/c1-12-5-3-8-2-4(9-5)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) |

InChI Key |

QVKCQQQKFUEWKG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=CN=C1)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxypyrazine 2 Carbohydrazide

Precursor Synthesis Strategies

The formation of 6-methoxypyrazine-2-carbohydrazide typically commences with the synthesis of its precursors, primarily through the derivatization of a pyrazine (B50134) ring.

From 6-Chloropyrazine-2-carbonitrile (B1346822)

A common and effective starting point for the synthesis is 6-chloropyrazine-2-carbonitrile. This precursor undergoes a nucleophilic substitution reaction to introduce the desired methoxy (B1213986) group. The process involves the reaction of 6-chloropyrazine-2-carbonitrile with sodium methoxide (B1231860) in methanol (B129727). This reaction transforms the chloro group into a methoxy group, yielding 6-methoxypyrazine-2-carbonitrile. Subsequently, this intermediate is converted to the corresponding methyl ester, methyl 6-methoxypyrazine-2-carboxylate, through acidification with hydrochloric acid. clockss.org

Hydrazide Formation from Carboxylic Acid Esters

The final step in the primary synthetic route is the conversion of the carboxylic acid ester, specifically methyl 6-methoxypyrazine-2-carboxylate, into the target carbohydrazide (B1668358). This is achieved through a reaction with hydrazine (B178648) hydrate (B1144303). The mixture is typically refluxed for a specific duration to ensure complete conversion to this compound. clockss.orgnih.gov The general principle of forming hydrazides from esters via reaction with hydrazine hydrate is a widely employed and efficient method in organic synthesis. nih.gov

Optimized Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions.

Solvent Systems

Methanol is a commonly used solvent for the initial methoxylation step, serving as both the solvent and the source of the methoxide group when used with sodium. clockss.org For the subsequent hydrazide formation, ethanol (B145695) is a frequently employed solvent for refluxing the ester with hydrazine hydrate. clockss.org The choice of solvent is critical as it influences the solubility of reactants and the reaction rate.

Temperature and Pressure Considerations

The synthesis generally proceeds under atmospheric pressure. The methoxylation reaction may be conducted at ambient temperature, while the conversion of the ester to the hydrazide typically requires elevated temperatures, achieved by refluxing the reaction mixture. clockss.org For instance, the reaction of methyl 6-methoxypyrazine-2-carboxylate with hydrazine hydrate is often carried out at the boiling point of the alcoholic solvent used. clockss.org While specific pressure variations are not commonly reported for this synthesis, maintaining consistent atmospheric pressure is standard practice.

| Reaction Step | Reactants | Solvent | Temperature | Pressure | Yield |

| Methoxylation & Esterification | 6-Chloropyrazine-2-carbonitrile, Sodium Methoxide, Hydrochloric Acid | Methanol | Not specified | Atmospheric | Not specified |

| Hydrazide Formation | Methyl 6-methoxypyrazine-2-carboxylate, Hydrazine Hydrate | Ethanol | Reflux | Atmospheric | Not specified |

Green Chemistry Approaches in this compound Synthesis

While specific studies on green chemistry approaches for the synthesis of this compound are not extensively documented in the reviewed literature, general principles of green chemistry are being increasingly applied to the synthesis of related heterocyclic compounds. These methods aim to reduce the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency.

Potential green chemistry strategies that could be adapted for the synthesis of this compound include the use of alternative energy sources like microwave irradiation and ultrasound. ijpsjournal.comresearchgate.net Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the formation of various heterocyclic hydrazides. ijpsjournal.comneliti.comnih.gov Similarly, ultrasound-assisted synthesis can enhance reaction rates and efficiency. researchgate.net The development of one-pot syntheses and the use of environmentally benign solvents are also key areas of green chemistry research that could be applied to this process. tandfonline.com Reviews on the synthesis of pyrazine derivatives have highlighted the growing importance of green reaction methodologies. dntb.gov.uaresearchgate.netunimas.myunimas.my

| Green Chemistry Approach | Potential Application in Synthesis | Reference |

| Microwave-Assisted Synthesis | Could potentially reduce reaction times and increase yields for the hydrazide formation step. | ijpsjournal.comneliti.comnih.gov |

| Ultrasound-Assisted Synthesis | May enhance the rate and efficiency of the synthetic steps. | researchgate.net |

| One-Pot Synthesis | Could streamline the process, reducing waste and separation steps. | tandfonline.com |

Comparative Analysis of Synthetic Pathways

Two plausible synthetic pathways for the preparation of this compound are outlined below. The first pathway commences with 6-chloropyrazine-2-carbonitrile, while the second utilizes 3-aminopyrazine-2-carboxylic acid as the starting material. A detailed comparison of these routes highlights the differences in strategy for the introduction of the methoxy and carbohydrazide functionalities.

Pathway 1: From 6-Chloropyrazine-2-carbonitrile

This synthetic route involves a three-step process starting from 6-chloropyrazine-2-carbonitrile. clockss.org The initial step is the formation of methyl 6-methoxypyrazine-2-carboximidate through the reaction of the starting nitrile with sodium methoxide in methanol. clockss.org Subsequent acidification of the reaction mixture leads to the hydrolysis of the imidate and formation of methyl 6-methoxypyrazine-2-carboxylate. clockss.org The final step is the hydrazinolysis of the methyl ester with hydrazine hydrate to yield the desired this compound. clockss.org

Pathway 2: From 3-Aminopyrazine-2-carboxylic Acid

An alternative pathway can be envisioned starting from 3-aminopyrazine-2-carboxylic acid. This route would begin with the esterification of the carboxylic acid to its corresponding methyl ester, methyl 3-aminopyrazine-2-carboxylate, which can be achieved using methanol and a catalytic amount of sulfuric acid. nih.gov The subsequent step would involve the bromination of the pyrazine ring at the 6-position. bangor.ac.uk Following bromination, a nucleophilic substitution reaction would be carried out to replace the amino group with a methoxy group. bangor.ac.uk The final step, similar to the first pathway, would be the conversion of the methyl ester to the carbohydrazide via reaction with hydrazine hydrate. jyoungpharm.in

Interactive Data Table: Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1 | Pathway 2 (Proposed) |

| Starting Material | 6-Chloropyrazine-2-carbonitrile | 3-Aminopyrazine-2-carboxylic acid |

| Key Intermediates | Methyl 6-methoxypyrazine-2-carboximidate, Methyl 6-methoxypyrazine-2-carboxylate | Methyl 3-aminopyrazine-2-carboxylate, Methyl 3-amino-6-bromopyrazine-2-carboxylate, Methyl 6-bromo-3-methoxypyrazine-2-carboxylate |

| Number of Steps | 3 | 4 |

| Key Reagents | Sodium methoxide, Hydrochloric acid, Hydrazine hydrate | Sulfuric acid, Methanol, Bromine, Reagents for methoxy substitution, Hydrazine hydrate |

Detailed Research Findings

The synthesis starting from 6-chloropyrazine-2-carbonitrile appears to be more direct, involving fewer synthetic steps. clockss.org The transformation from the nitrile to the ester is a well-established method. The final hydrazinolysis of the ester is a common and generally efficient reaction for the formation of carbohydrazides. jyoungpharm.in

Chemical Reactivity and Derivatization of 6 Methoxypyrazine 2 Carbohydrazide

Reactions at the Hydrazide Moiety.clockss.orgresearchgate.net

The hydrazide functional group in 6-methoxypyrazine-2-carbohydrazide is the primary site of its chemical reactivity, enabling a range of transformations. These reactions are crucial for the development of new compounds with potential biological activities. The nucleophilic nature of the terminal nitrogen atom and the carbonyl group's susceptibility to condensation reactions are key to its derivatization.

Formation of Hydrazinecarbodithioic Acid Derivatives.clockss.orgresearchgate.net

The reaction of this compound with carbon disulfide is a key step in the formation of hydrazinecarbodithioic acid derivatives. This reaction underscores the nucleophilicity of the hydrazide group.

The initial reaction of this compound with carbon disulfide in the presence of a base leads to the formation of a dithiocarbazate salt. This intermediate can then be alkylated to yield dithiocsters. Specifically, treatment with methyl iodide results in the formation of the corresponding S-methyl dithiocster. clockss.org

Furthermore, mono-thioesters of hydrazinecarbodithioic acid can also be synthesized from this compound. clockss.orgresearchgate.net These reactions provide a pathway to a class of sulfur-containing pyrazine (B50134) derivatives.

Table 1: Synthesis of Hydrazinecarbodithioic Acid Derivatives

| Starting Material | Reagents | Product | Reference |

| This compound | 1. CS₂, KOH2. CH₃I | Methyl 2-(6-methoxypyrazine-2-carbonyl)hydrazine-1-carbodithioate | clockss.org |

| This compound | - | Mono-thioester of hydrazinecarbodithioic acid | clockss.orgresearchgate.net |

Cyclization Reactions to Form Heterocyclic Systems.clockss.orgresearchgate.net

The hydrazide moiety of this compound is a key precursor for the synthesis of various five-membered heterocyclic rings through cyclization reactions. These reactions often involve condensation with a one-carbon or multi-carbon unit, followed by intramolecular cyclization to yield stable aromatic systems like triazoles and oxadiazoles (B1248032), as well as saturated systems like diazacycloalkanes.

1,2,4-Triazole derivatives can be synthesized from this compound. One reported method involves the reaction of a mono-thioester derivative with ethanolamine, which leads to a triazole derivative bearing a β-hydroxyethyl substituent. clockss.orgresearchgate.net This transformation highlights the utility of the hydrazinecarbodithioic acid derivatives as intermediates in the formation of more complex heterocyclic systems.

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound can be achieved through several routes. One method involves the cyclization of the dithiocster derivative with morpholine. clockss.org Another approach is the direct reaction of the hydrazide with carbon disulfide and potassium hydroxide (B78521) in an alcoholic solution, which upon heating, yields the corresponding 1,3,4-oxadiazole-2-thiol (B52307). clockss.org This product can exist in tautomeric forms of 1,3,4-oxadiazole-2-thiol and 1,3,4-oxadiazole-2-thione. clockss.org

The dithiocster derived from this compound can also serve as a precursor for the synthesis of diazacycloalkane derivatives. Reaction of the dithiocster with alkyldiamines leads to the formation of these saturated heterocyclic systems. clockss.orgresearchgate.net Specifically, reactions with 1,2-dibromoethane (B42909) and 1,3-dibromopropane (B121459) have been used to synthesize the corresponding clockss.orgnih.govdithiolan-2-ylidene-hydrazide and clockss.orgnih.govdithian-2-ylidene-hydrazide derivatives, respectively. clockss.org

Table 2: Synthesis of Heterocyclic Derivatives

| Starting Material | Reagents | Product Class | Specific Product Example | Reference |

| Mono-thioester derivative | Ethanolamine | Triazole | Triazole with β-hydroxyethyl substituent | clockss.orgresearchgate.net |

| Dithioester derivative | Morpholine | 1,3,4-Oxadiazole | 1,3,4-Oxadiazole derivative | clockss.org |

| This compound | CS₂, KOH, alcohol | 1,3,4-Oxadiazole | 5-(6-Methoxypyrazin-2-yl)-1,3,4-oxadiazole-2-thiol | clockss.org |

| Dithioester derivative | Alkyldiamines | Diazacycloalkane | 1,3-Diazacycloalkane derivative | clockss.orgresearchgate.net |

| This compound | 1,2-Dibromoethane | Diazacycloalkane | 6-Methoxy-pyrazine-2-carboxylic acid clockss.orgnih.govdithiolan-2-ylidene-hydrazide | clockss.org |

| This compound | 1,3-Dibromopropane | Diazacycloalkane | 6-Methoxy-pyrazine-2-carboxylic acid clockss.orgnih.govdithian-2-ylidene-hydrazide | clockss.org |

Reactivity of the Pyrazine Ring

The pyrazine ring is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This di-aza substitution renders the ring electron-deficient, which significantly influences its reactivity compared to benzene (B151609).

The reactivity of the pyrazine ring in this compound is modulated by the electronic properties of the methoxy (B1213986) (-OCH₃) and carbohydrazide (B1668358) (-CONHNH₂) groups.

Carbohydrazide Group (-CONHNH₂): Positioned at carbon 2, the carbohydrazide group is a deactivating group. The carbonyl moiety is strongly electron-withdrawing via both resonance (-R) and induction (-I), significantly reducing the electron density of the pyrazine ring.

Given the electron-deficient character of the pyrazine core, which is further amplified by the carbohydrazide group, the ring is generally resistant to electrophilic aromatic substitution (EAS). Reactions like nitration or Friedel-Crafts alkylation would require harsh conditions and are not commonly reported for such deactivated systems.

Conversely, the electron-poor nature of the pyrazine ring makes it a candidate for nucleophilic aromatic substitution (SNAr). A good leaving group, such as a halogen, would typically be required on the ring for such reactions to proceed efficiently. In the case of this compound, neither the methoxy group nor a hydrogen atom is a facile leaving group, making direct SNAr reactions unlikely under standard conditions.

Formation of Schiff Bases and Other Condensation Products

The most significant and widely exploited aspect of this compound's reactivity is the condensation of its terminal primary amine (-NH₂) of the hydrazide group with various carbonyl compounds. This reaction yields N-acylhydrazones, a prominent class of Schiff bases.

The general synthesis involves the reaction of the carbohydrazide with an aldehyde or a ketone, typically in a refluxing alcoholic solvent like methanol (B129727) or ethanol (B145695). nih.goveurjchem.com The addition of a catalytic amount of acid can facilitate the reaction. eurjchem.commdpi.com

A representative reaction is the condensation of a pyrazine carbohydrazide with an aldehyde to form the corresponding Schiff base:

Pyrazine-2-carbohydrazide (B1222964) + R-CHO → Pyrazine-2-C(O)NHN=CHR + H₂O

For instance, pyrazine-2-carbohydrazide has been reacted with 2-hydroxy-3-methoxybenzaldehyde (B140153) in refluxing methanol to produce the Schiff base N′-(2-hydroxy-3-methoxybenzylidene)pyrazine-2-carbohydrazide. nih.gov The resulting Schiff bases are often crystalline solids and are of significant interest due to their coordination chemistry and potential biological activities. nih.govnih.gov

Table 1: Examples of Reaction Conditions for Schiff Base Formation with Hydrazides

| Hydrazide Precursor | Carbonyl Compound | Solvent | Conditions | Reference |

| Pyrazine-2-carbohydrazide | 2-hydroxy-3-methoxybenzaldehyde | Methanol | Reflux, 8 hours | nih.gov |

| Pyrazine-2-carbohydrazide | 1-(5-chloro-2-hydroxyphenyl)ethan-1-one | Methanol | Reflux, 4 hours | eurjchem.com |

| Quinoline-3-carbohydrazide | 2-nitrobenzaldehyde | Ethanol | Reflux, 5 hours | mdpi.com |

| Biphenyl-4-carbohydrazide | 2,5-dimethoxybenzaldehyde | Ethanol | Reflux, with Conc. HCl (2 drops) | researchgate.net |

Investigations into Tautomerism and Isomerization

The carbohydrazide functional group and its N-acylhydrazone derivatives can exhibit tautomerism. Hydrazones are known to exist in equilibrium between keto (amide) and enol (iminol) tautomeric forms. eurjchem.com

Keto form: -C(=O)-NH-N=

Enol form: -C(OH)=N-N=

In the solid state, crystallographic studies of Schiff bases derived from pyrazine-2-carbohydrazide show that the keto form is predominant. For example, in the crystal structure of N′-(2-hydroxy-3-methoxybenzylidene)pyrazine-2-carbohydrazide monohydrate, the molecule exists in the keto tautomeric form. This is confirmed by the observed C=O and C-N bond lengths. nih.gov The presence of an intramolecular hydrogen bond between the phenolic hydroxyl and the imine nitrogen helps to stabilize this conformation. nih.gov

Isomerization is also possible around the carbon-nitrogen double bond (C=N) of the imine, leading to E/Z isomers. The E isomer is generally more stable and is the form typically observed in crystal structures of related compounds. researchgate.net

Structural Elucidation and Characterization of 6 Methoxypyrazine 2 Carbohydrazide and Its Derivatives

Spectroscopic Analysis Methods

A combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is employed to elucidate the structures of these pyrazine (B50134) compounds. These techniques offer complementary information, allowing for a comprehensive characterization of the synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are utilized to gain a complete picture of the molecular structure.

The ¹H NMR spectra of pyrazine carbohydrazide (B1668358) derivatives provide valuable information about the chemical environment of the protons in the molecule. For instance, in a series of N'-substituted pyrazine-2-carbohydrazide (B1222964) derivatives, the chemical shifts of the protons are recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl3) solutions. researchgate.net

The ¹H NMR spectrum of the parent compound, 2-methoxypyrazine, shows signals for the pyrazine ring protons and the methoxy (B1213986) group protons. The pyrazine protons typically appear in the aromatic region of the spectrum, while the methoxy protons resonate at a higher field. For example, in the ¹H NMR spectrum of 2-methoxypyrazine, the pyrazine protons appear as multiplets between δ 8.3 and 8.5 ppm, and the methoxy protons appear as a singlet at approximately δ 3.9 ppm.

In derivatives of 6-methoxypyrazine-2-carbohydrazide, the chemical shifts of the pyrazine ring protons would be influenced by the presence of both the methoxy and carbohydrazide substituents. The protons of the hydrazide group (-NH-NH2) would also give rise to characteristic signals. For example, in a related compound, N′-[phenylmethylene]pyrazine-2-carbohydrazide, the NH proton of the hydrazide moiety appears as a singlet. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for Pyrazine Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| 2-Methylpyrazine | CDCl₃ | 8.50-8.42 (m), 8.38 (s), 2.57 (s) | Pyrazine-H, Pyrazine-H, CH₃ |

| 2-Methoxypyrazine | Not Specified | 8.13 (d), 8.04 (d), 7.97 (d), 3.92 (s) | Pyrazine-H, Pyrazine-H, Pyrazine-H, OCH₃ |

| Furan-2-carbohydrazide | CDCl₃ | 8.03 (s), 7.45 (s), 7.15 (s), 6.50 (s), 4.12 (s) | NH, Furan-H, Furan-H, Furan-H, NH₂ |

| 6-chloro-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide | CDCl₃ | 9.0 (s), 8.8 (s), 7.62 (m) | Pyrazine-H, Pyrazine-H, Phenyl-H |

This table presents a selection of ¹H NMR data for related pyrazine and carbohydrazide structures to illustrate typical chemical shifts. Specific data for this compound was not available in the search results.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazine ring, the methoxy group, and the carbohydrazide moiety can be assigned.

In the case of 2-methoxypyrazine, the carbon atoms of the pyrazine ring resonate at specific chemical shifts. The carbon atom attached to the methoxy group is typically found at a lower field compared to the other pyrazine carbons.

For a derivative like 6-chloro-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, the ¹³C NMR spectrum in CDCl₃ shows distinct signals for the pyrazine ring carbons, the carbonyl carbon of the amide group, and the carbons of the trifluoromethylphenyl ring. The chemical shifts are reported as δ values in ppm and include: 159.7, 148.0, 147.5, 143.4, 142.3, 139.8, 126.5 (quartet, J = 4.0 Hz), 126.4 (quartet, J = 32.9 Hz), 123.9 (quartet, J = 264.5 Hz), and 119.7. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data for a Pyrazine Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 6-chloro-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide | CDCl₃ | 159.7, 148.0, 147.5, 143.4, 142.3, 139.8, 126.5 (q), 126.4 (q), 123.9 (q), 119.7 |

This table provides an example of ¹³C NMR data for a related pyrazine derivative. Specific data for this compound was not available in the search results.

While specific examples for this compound were not found, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are generally applicable and invaluable for unambiguously assigning proton and carbon signals, especially in complex derivative structures. These techniques help establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For pyrazine-2-carbohydrazide derivatives, the IR spectra show characteristic absorption bands for the N-H, C=O, and C-N stretching vibrations of the hydrazide group, as well as vibrations associated with the pyrazine ring. For instance, in a study of various pyrazine-2-carbohydrazide derivatives, the IR spectra were recorded to confirm the formation of the target compounds. researchgate.net

Detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of observed IR and Raman bands to specific molecular vibrations.

For a related compound, 6-chloro-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, both FT-IR and FT-Raman spectra were recorded and analyzed. researchgate.net The vibrational assignments were proposed based on the potential energy distribution (PED). chemrxiv.org

In another study on cyanopyrazine-2-carboxamide derivatives, the C-C stretching vibrations were theoretically found around 1183-1188 cm⁻¹. uantwerpen.be The C-H stretching modes of the methyl group were observed at specific wavenumbers with high PED contributions. uantwerpen.be For the carbohydrazide group in a different molecular system, the N-H stretching vibration was observed around 3316 cm⁻¹, and the C=O stretching mode was assigned at 1686 cm⁻¹. nih.gov

Table 3: Representative Vibrational Frequencies (cm⁻¹) for Related Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H (Hydrazide) | Stretching | 3300 - 3500 |

| C=O (Amide/Hydrazide) | Stretching | 1650 - 1700 |

| C-N | Stretching | 1000 - 1350 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-O (Methoxy) | Stretching | 1000 - 1300 |

This table provides typical ranges for the vibrational frequencies of key functional groups. Specific experimental values for this compound were not available in the provided search results.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. While specific mass spectral data for this compound is not widely published, the fragmentation behavior can be inferred from the known patterns of related pyrazine and hydrazide compounds.

In electron ionization (EI) mass spectrometry, the parent molecule is expected to undergo fragmentation at various points, primarily driven by the stability of the resulting fragments. For pyrazine derivatives, a common fragmentation pathway involves the cleavage of the pyrazine ring. nist.govnist.gov The presence of a carbohydrazide substituent introduces additional fragmentation possibilities. The initial ionization would likely produce a molecular ion peak (M+•). Subsequent fragmentation could involve the loss of the methoxy group (-OCH3), the entire carbohydrazide side chain (-CONHNH2), or parts of it, such as the amino group (-NH2) or the hydrazide moiety (-NHNH2).

Derivatization of the carbohydrazide group can influence the fragmentation pattern, often leading to more complex spectra that can provide detailed structural information. researchgate.net For instance, condensation with aldehydes or ketones to form hydrazones introduces new fragmentation sites.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Loss |

| [M]+• | 168 | Molecular Ion |

| [M - 15]+ | 153 | Loss of •CH3 from methoxy group |

| [M - 31]+ | 137 | Loss of •OCH3 radical |

| [M - 43]+ | 125 | Loss of •CONHNH2 radical |

| [Pyrazine-CO]+ | 107 | Pyrazine carbonyl cation |

| [Pyrazine]+• | 80 | Pyrazine radical cation |

Note: This table represents predicted fragmentation patterns based on the general principles of mass spectrometry and data from related compounds. Actual experimental data may vary.

X-ray Crystallographic Analysis

The crystal packing of pyrazine carbohydrazide derivatives is predominantly governed by a network of intermolecular hydrogen bonds and, in some cases, π-π stacking interactions. researchgate.netnih.gov In the crystal structure of N′-[(E)-1-(2-Hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide, molecules are linked by C—H···O hydrogen bonds and stack in columns with π–π interactions between inversion-related pyrazine and benzene (B151609) rings. researchgate.net Similarly, in 2′-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide monohydrate, organic molecules form extended chains through N(amide)—H···O(hydroxy) hydrogen bonds, which are further linked into a three-dimensional framework by water molecules and face-to-face π–π stacking between the benzene and pyrazine rings. nih.gov The centroid-to-centroid separation in these stacking interactions is typically around 3.6-3.7 Å. researchgate.netnih.gov

The conformation of the carbohydrazide side chain relative to the pyrazine ring is a key structural feature. In the solid state, pyrazine carbohydrazide derivatives often exhibit a nearly planar conformation. nih.gov For example, in N′-[(E)-1-(2-Hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide, the molecule is largely planar with a small dihedral angle between the thiophene (B33073) and pyridine (B92270) rings. nih.gov The conformation around the N-N bond of the hydrazide moiety and the C-N bond connecting it to the pyrazine ring will be influenced by steric and electronic factors, as well as the demands of the crystal packing.

Hydrogen bonding plays a critical role in stabilizing the crystal structures of pyrazine carbohydrazide derivatives. The carbohydrazide group provides both hydrogen bond donors (N-H) and acceptors (C=O). The pyrazine ring nitrogen atoms can also act as hydrogen bond acceptors. researchgate.netnih.gov In the crystal structures of related compounds, extensive networks of N—H···O, N—H···N, and C—H···O hydrogen bonds are observed, creating chains, sheets, or more complex three-dimensional architectures. researchgate.netnih.govnih.gov In hydrated crystal structures, water molecules often act as bridges, connecting different organic molecules through hydrogen bonds. nih.gov

Table 2: Typical Hydrogen Bond Geometries in Pyrazine-Carbohydrazide Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** | Reference |

| N-H···O | ~0.86 | ~2.0-2.2 | ~2.8-3.0 | ~150-170 | nih.gov |

| N-H···N | ~0.86 | ~2.1-2.3 | ~2.9-3.1 | ~160-175 | nih.gov |

| C-H···O | ~0.93 | ~2.4-2.6 | ~3.2-3.5 | ~140-160 | researchgate.net |

| O-H···N (in derivatives) | ~0.82 | ~1.8-2.0 | ~2.6-2.8 | ~165-175 | nih.gov |

Note: The values in this table are approximate ranges based on data from related crystal structures and are intended to be illustrative.

The pyrazine ring itself is an aromatic, and therefore planar, heterocycle. nist.gov The degree of planarity of the entire molecule in the solid state depends on the torsion angles between the pyrazine ring and the carbohydrazide substituent. In many observed structures of pyrazine-2-carbohydrazide derivatives, the molecule is nearly planar, which facilitates efficient crystal packing and intermolecular interactions. nih.gov For instance, in 2′-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide monohydrate, the dihedral angle between the pyrazine and phenyl rings is only 11.60 (3)°. nih.gov The bond lengths and angles within the pyrazine ring and the carbohydrazide group are generally consistent with standard values for similar fragments.

Computational and Theoretical Studies of 6 Methoxypyrazine 2 Carbohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 6-Methoxypyrazine-2-carbohydrazide, DFT calculations have been instrumental in elucidating its fundamental chemical and physical properties. Typically, these calculations are performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.net

Geometry Optimization and Electronic Structure

A foundational step in computational analysis is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure. For derivatives of pyrazine-2-carbohydrazide (B1222964), geometry optimization is often carried out using DFT methods like B3LYP with basis sets such as 6-311G(d,p) and 6-311++G(d,p). researchgate.net This optimization is crucial as the resulting structural parameters are used for subsequent calculations of other molecular properties.

The electronic structure of this compound dictates its reactivity and spectroscopic behavior. Theoretical calculations provide a detailed picture of the electron distribution within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov These orbitals are key to understanding a molecule's chemical reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.

For related pyrazine-2-carbohydrazide derivatives, FMO analysis has been used to determine quantum chemical parameters such as electronegativity, chemical hardness, and chemical potential. researchgate.net This analysis helps in understanding the intra- and inter-molecular charge transfer processes within the molecule. researchgate.net

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap indicates higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface. researchgate.net

In a typical MEP map:

Red and yellow areas indicate negative electrostatic potential and are susceptible to electrophilic attack. researchgate.net

Blue areas represent positive electrostatic potential and are prone to nucleophilic attack. researchgate.netresearchgate.net

Green areas denote regions of neutral potential. researchgate.net

For molecules containing methoxy (B1213986) groups, MEP studies have shown that negative potential regions can be associated with specific functional groups, indicating their role in the molecule's reactivity. nih.gov

Vibrational Frequency Calculations and Spectral Simulations

Theoretical vibrational frequency calculations are performed to understand the vibrational modes of a molecule. These calculations, often done using DFT methods, help in the assignment of experimental infrared (IR) and Raman spectra. nih.gov The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the computational method.

For similar compounds, comparative studies of calculated and experimental IR spectra have revealed details about intramolecular and intermolecular hydrogen bonds. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within a molecule. youtube.comnih.gov It provides a localized picture of the electron density, which is easier to interpret in terms of classical chemical bonding concepts like lone pairs and bonds. youtube.com NBO analysis can reveal information about hybridization, atomic charges, and the delocalization of electron density. youtube.comyoutube.com

Donor-Acceptor Interactions

A key aspect of NBO analysis is the examination of donor-acceptor interactions, also known as hyperconjugation. youtube.com This involves the transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

This analysis provides insights into the intramolecular charge transfer and the delocalization of electron density, which are crucial for understanding the molecule's stability and electronic properties.

| Interaction (Donor -> Acceptor) | E(2) (kcal/mol) | Description |

|---|---|---|

| Filled NBO (i) -> Antiperiplanar NBO (j) | Variable | Indicates hyperconjugative interactions. |

| Filled NBO (i) -> Rydberg NBO (j) | Variable | Represents interactions with high-energy, diffuse orbitals. |

Conformational Studies and Energy Landscapes

The conformational flexibility of this compound is a key determinant of its chemical behavior. While specific conformational analyses of this exact molecule are not extensively documented, studies on related pyrazine-2-carbohydrazide derivatives provide a strong basis for understanding its likely structural preferences.

The conformation of the carbohydrazide (B1668358) side chain relative to the pyrazine (B50134) ring is of primary importance. Research on N′-[(E)-aryl]pyrazine-2-carbohydrazides indicates the existence of different conformers, such as the E(1) and E(2) forms, which describe the arrangement around the C=O and H-N2 bonds. upce.cz For many pyrazine-2-carbohydrazides, the E(1) form is preferred. upce.cz The planarity of the molecule is another significant factor, with studies on similar compounds revealing nearly planar geometries. nih.gov

In N′-(2-Hydroxy-3-methoxybenzylidene)pyrazine-2-carbohydrazide monohydrate, the dihedral angle between the pyrazine and phenyl rings is a critical parameter, found to be 5.06 (11)°. nih.gov This small dihedral angle suggests a tendency towards a planar conformation, which is often stabilized by intramolecular hydrogen bonding. nih.gov For instance, an intramolecular O—H⋯N hydrogen bond can form an S(6) ring, contributing to the stability of the conformation. nih.gov Similarly, in N′-[(E)-2-Methoxybenzylidene]pyrazine-2-carbohydrazide, an intramolecular N—H⋯N hydrogen bond generates an S(5) ring. nih.gov

The rotational barrier around the bond connecting a substituent to the pyrazine ring dictates the number of stable conformers. For substituted imidazo-[1,2-a]pyrazines, potential energy surface (PES) scans using Density Functional Theory (DFT) have identified multiple stable rotameric forms. nih.gov The relative populations of these conformers are influenced by the strength of stabilizing interactions like hydrogen bonds. nih.gov It is plausible that this compound also exhibits multiple low-energy conformations governed by the orientation of the methoxy and carbohydrazide groups.

Table 1: Conformational Data for Related Pyrazine Derivatives This table presents data from computational studies on compounds structurally related to this compound, illustrating typical conformational parameters.

| Compound | Method | Key Torsion/Dihedral Angle | Calculated Energy Difference | Reference |

| N′-(2-Hydroxy-3-methoxybenzylidene)pyrazine-2-carbohydrazide monohydrate | X-ray Diffraction | Dihedral angle between aromatic rings: 5.06 (11)° | Not Applicable | nih.gov |

| Substituted imidazo-[1,2-a]pyrazine | DFT (B3LYP/6-31+G*) | Not specified | Low energy difference between conformers | nih.gov |

Molecular Dynamics (MD) Simulations for Stability

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including their structural stability. By simulating the atomic motions over time, MD can provide insights into how a molecule like this compound maintains its structural integrity in a non-biological context.

For pyrazine derivatives, MD simulations could be employed to understand how factors like temperature and the surrounding medium affect the planarity of the ring system and the rotational dynamics of its substituents. This information is crucial for predicting the material properties and reactivity of the compound.

Prediction of Non-Linear Optical (NLO) Properties

The field of non-linear optics (NLO) involves materials that exhibit a nonlinear response to an applied optical field, a property that is highly dependent on molecular structure. Pyrazine derivatives have emerged as promising candidates for NLO materials due to the electron-accepting nature of the pyrazine ring, which can be combined with electron-donating groups to create molecules with large hyperpolarizabilities.

Theoretical predictions of NLO properties, typically performed using DFT calculations, are instrumental in designing new NLO materials. Studies on X-shaped and Λ-shaped pyrazine derivatives have demonstrated that the arrangement of donor and acceptor substituents on the pyrazine ring has a profound impact on the second-order NLO response. nih.gov

For instance, in X-shaped pyrazine derivatives, the relative position of donor and acceptor groups influences the anisotropy of the NLO response, leading to either dipolar or octupolar characteristics. nih.gov In Λ-shaped pyrazine derivatives with donor and acceptor groups, the first hyperpolarizability (a measure of the second-order NLO response) is influenced by low-lying excited states. researchgate.net The strategic placement of donor groups, such as the methoxy group in this compound, and acceptor functionalities can lead to significant NLO properties. The carbohydrazide group can also play a role in the electronic properties of the molecule.

Computational studies on chromene derivatives have shown that DFT can effectively predict NLO parameters like the average polarizability (⟨α⟩) and the first and second hyperpolarizabilities (β and γ). These studies highlight the importance of a π-conjugated framework for enhancing NLO properties.

Table 2: Predicted NLO Properties of a Related Chromene Derivative This table showcases the type of data obtained from DFT calculations for predicting NLO properties, using a chromene derivative as an example.

| Compound | Method | Average Polarizability <α> (esu) | Second Hyperpolarizability γ (esu) | Reference |

| 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | DFT | 6.77005 × 10⁻²³ | 0.145 × 10⁴ | nih.gov |

Given the presence of the electron-donating methoxy group and the pyrazine ring, it is reasonable to hypothesize that this compound could exhibit NLO properties. Further theoretical calculations would be necessary to quantify these properties and to understand the structure-property relationships for this specific molecule.

Advanced Applications and Research Directions in Organic Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks

The primary role of 6-Methoxypyrazine-2-carbohydrazide in organic chemistry is as a versatile synthetic intermediate. The carbohydrazide (B1668358) functional group (-CONHNH2) is a key reactive site, enabling the construction of more complex molecules. It readily undergoes condensation reactions with a wide array of aldehydes and ketones to form Schiff bases, specifically N-acylhydrazones. nih.govresearchgate.net

These reactions are fundamental to molecular hybridization techniques, where two or more pharmacophoric units are combined into a single hybrid molecule. For instance, pyrazine-2-carbohydrazide (B1222964) has been used as a foundational scaffold, which is then fused with other active moieties to generate new chemical entities. researchgate.net The presence of the 6-methoxy group on the pyrazine (B50134) ring can modulate the electronic properties and, consequently, the reactivity and biological profile of the resulting derivatives.

The synthesis of various N′-benzylidene-pyrazine-2-carbohydrazide derivatives demonstrates the utility of this building block approach. researchgate.netnih.govresearchgate.net By reacting pyrazine-2-carbohydrazide with different substituted benzaldehydes, a library of compounds can be generated, each with potentially unique properties. The reaction scheme below illustrates this general transformation, which is directly applicable to the 6-methoxy derivative.

General Synthesis of Pyrazine-2-carbohydrazone Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|

This table illustrates the general synthetic utility of the carbohydrazide moiety for creating diverse molecular structures.

Development of Novel Pyrazine-Based Scaffolds for Chemical Research

Beyond being a simple intermediate, this compound serves as a scaffold for developing novel pyrazine-based molecular frameworks. A scaffold in this context is a core molecular structure upon which a variety of substituents can be attached to create a family of related compounds. The pyrazine-carbohydrazide unit is particularly effective for this purpose. researchgate.net

Researchers have successfully applied molecular hybridization techniques using pyrazine-2-carbohydrazide as a starting scaffold. researchgate.net The resulting N-acylhydrazone derivatives are not merely simple adducts; they are new, larger scaffolds with defined three-dimensional shapes and functionalities. For example, the reaction with 2-hydroxy-3-methoxybenzaldehyde (B140153) yields a Schiff base that, in its crystalline form, participates in intricate hydrogen-bonding networks, forming complex supramolecular structures. nih.gov The planarity of the pyrazine ring combined with the conformational flexibility of the hydrazone linker allows for the design of molecules that can adopt specific orientations, a crucial aspect for interaction with biological targets or for the assembly of materials. nih.gov The introduction of the 6-methoxy group adds another layer of control over the scaffold's properties, influencing its solubility, electronic nature, and metabolic stability.

Potential in Catalyst Design and Ligand Development

While direct catalytic applications of this compound itself are not widely reported, its derivatives, particularly the hydrazone-type Schiff bases, have significant potential in catalyst and ligand design. nih.gov Hydrazones are well-known for their ability to act as chelating ligands, coordinating with various metal ions through their nitrogen and oxygen atoms.

The N-acylhydrazone derivatives of this compound provide multiple coordination sites: the two pyrazine nitrogen atoms, the imine nitrogen, and the carbonyl oxygen. This polydentate character makes them attractive candidates for forming stable metal complexes. Such complexes are central to coordination chemistry and can function as:

Homogeneous Catalysts: For various organic transformations.

Molecular Switches and Sensors: Where the binding of an analyte to the metal center alters the physical properties (e.g., color or fluorescence) of the complex. nih.gov

Single-Molecule Magnets (SMMs): A class of materials with potential applications in high-density data storage and quantum computing. nih.gov

The pyrazine ring itself is a valuable component in ligands used for creating coordination polymers and metal-organic frameworks (MOFs), and the carbohydrazide-derived side chain provides a robust and versatile anchor for metal binding.

Applications in Organic Electronic Materials

Pyrazine-based materials are gaining considerable interest for their use in organic electronic devices due to their favorable charge-transfer properties. rsc.org The electron-deficient nature of the pyrazine ring makes it an excellent acceptor unit in donor-acceptor (D-A) type chromophores, which are fundamental to many optoelectronic applications. These materials are being explored for use in solar cells, light-emitting diodes, and field-effect transistors. rsc.org

Derivatives of pyrazine have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optical data processing. rsc.org Research on X-shaped pyrazine derivatives has shown that the substitution pattern on the ring significantly influences the NLO response. rsc.org

While this compound has not been explicitly studied for these applications, its structure contains the key elements for creating electronically active materials. The carbohydrazide group can be used to link the pyrazine acceptor core to various donor moieties, creating the D-A structures necessary for charge-transfer phenomena. The methoxy (B1213986) group, being an electron-donating group, would modify the electron-accepting strength of the pyrazine ring, allowing for fine-tuning of the material's electronic energy levels and optical properties. For example, pyrazine derivatives have been used as the acceptor component in D-A-D compounds for electromemory devices. nih.gov

Future Research Perspectives and Challenges in Pyrazine Chemistry

The field of pyrazine chemistry, while mature, continues to present opportunities for new discoveries and applications.

A primary characteristic of the pyrazine ring is its electron-deficient nature, which makes it generally resistant to electrophilic substitution but susceptible to nucleophilic attack. youtube.comtaylorfrancis.com Future research could focus on exploring the less-common reactivity of pyrazine derivatives like this compound. The interplay between the electron-donating methoxy group and the electron-withdrawing pyrazine ring could lead to novel regioselective reactions. Furthermore, the carbohydrazide moiety can participate in a variety of cyclization reactions to form other heterocyclic systems, such as oxadiazoles (B1248032) or triazoles, expanding the chemical space accessible from this starting material. tandfonline.com

As molecules for advanced applications become more complex, the control of stereochemistry is paramount. A significant challenge and future direction in pyrazine chemistry is the development of stereoselective synthetic methods. While not always applicable to the aromatic pyrazine ring itself, stereocenters are often introduced in substituents or during subsequent reactions. For instance, the asymmetric synthesis of substituted piperazines (the saturated form of pyrazines) has been achieved from pyrazine N-oxides using chiral ligands. sigmaaldrich.com Developing similar stereoselective transformations for functionalized pyrazines like this compound or its derivatives would be a major advance, enabling the creation of enantiomerically pure compounds for applications where chirality is critical.

Advanced Mechanistic Investigations

Advanced mechanistic investigations into "this compound" are crucial for understanding its reactivity and for the rational design of new synthetic methodologies and materials. While dedicated studies on the intricate reaction mechanisms of this specific compound are not extensively documented, insights can be drawn from research on related pyrazine and carbohydrazide derivatives. These studies provide a foundational understanding of the electronic properties, reactivity patterns, and potential reaction pathways.

Mechanistic insights can be inferred from the synthesis and subsequent reactions of this compound. For instance, its synthesis from a methyl ester and subsequent use as a precursor for various heterocyclic systems highlight the reactivity of the carbohydrazide moiety. clockss.org The nucleophilic character of the terminal nitrogen of the hydrazide group is a key factor in these transformations, enabling reactions with electrophiles like carbon disulfide to form intermediates that can be cyclized into oxadiazole or triazole systems. clockss.orgresearchgate.net

The reaction of 6-methoxypyrazine-2-carboxylic acid hydrazide with carbon disulfide, for example, can lead to different products depending on the reaction conditions. This suggests a complex reaction landscape where kinetic and thermodynamic factors play a significant role in product distribution. clockss.org

Computational Perspectives on Pyrazine Systems

Computational studies on related molecules, such as 2-hydrazinopyrazine, offer valuable insights into the electronic structure and conformational preferences that likely influence the reactivity of this compound. Density Functional Theory (DFT) calculations on 2-hydrazinopyrazine have identified multiple stable conformers arising from rotation around the C-N bond connecting the hydrazine (B178648) group to the pyrazine ring. rsc.org The relative energies of these conformers are critical in determining the most likely orientation for a reaction to occur.

The distribution of electron density, as revealed by HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) analysis, is also a key determinant of reactivity. In 2-hydrazinopyrazine, the HOMO to LUMO transition involves an electron density transfer from the pyrazine ring to the hydrazine group, indicating the pyrazine ring's role as an electron-donating system in certain reactions. rsc.org The calculated HOMO-LUMO gap provides an indication of the molecule's stability. rsc.org

Table 1: Calculated Properties of 2-Hydrazinopyrazine (A Model for the Pyrazine Moiety)

| Parameter | Value (in vacuo) | Value (in water) |

| HOMO Energy | -7.57782 eV | -7.57789 eV |

| LUMO Energy | -4.47681 eV | -4.47685 eV |

| HOMO-LUMO Gap | 3.10101 eV | 3.10104 eV |

| Data sourced from DFT calculations on 2-hydrazinopyrazine. rsc.org |

Kinetic Studies of Carbohydrazide Reactions

Furthermore, studies on the catalytic decomposition of hydrazine have elucidated the elementary steps involved, which can be extrapolated to understand the stability and decomposition pathways of carbohydrazide derivatives. The bond-order conservation method has been employed to analyze the activation energies of various bond-breaking steps (N-H vs. N-N) on different catalytic surfaces. scielo.br These studies suggest that the reaction products are highly dependent on the catalyst used, which influences the relative activation barriers for different decomposition pathways. scielo.br

Table 2: Kinetic Data for the Reaction of Carbohydrazide with Malachite Green

| Temperature (°C) | Second-Order Rate Constant (k) (L·mol⁻¹·s⁻¹) |

| 15.0 | 0.484 |

| 18.0 | 0.643 |

| 20.0 | 0.714 |

| 22.0 | 0.916 |

| Data reflects the overall second-order rate constant for the condensation reaction. researchgate.net |

Q & A

Q. What role do crystallization solvents play in determining the polymorphic forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.